molecular formula C21H23N3O3S B267510 3-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide

3-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide

Cat. No. B267510
M. Wt: 397.5 g/mol
InChI Key: KPSRUOGJNMFCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide is a chemical compound used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. This compound is synthesized using a specific method and has been studied in various laboratory experiments. In

Mechanism of Action

The mechanism of action of 3-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors involved in cancer cell growth, Alzheimer's disease, and inflammation. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
3-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, inhibits the aggregation of amyloid-beta peptides, and inhibits the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have low toxicity in vitro, indicating that it may be a safe compound for further study.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide in lab experiments is that it has been shown to have low toxicity in vitro. This makes it a potentially safe compound for further study. However, one limitation of using this compound is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action of this compound.

Future Directions

There are several potential future directions for research on 3-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide. One direction is to further investigate its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Another direction is to investigate its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides in vitro. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to investigate its potential as an anti-inflammatory agent.

Synthesis Methods

The synthesis method for 3-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide involves the reaction of 3-methylbenzoyl chloride with 4-aminobenzamide in the presence of triethylamine. The resulting product is then reacted with tetrahydrofuran-2-ylmethyl isocyanate and ammonium thiocyanate to yield the final product. This synthesis method has been optimized to produce high yields of pure product.

Scientific Research Applications

3-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide has been used in various scientific research applications. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides in vitro. Furthermore, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

properties

Product Name

3-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

3-methyl-N-[[4-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H23N3O3S/c1-14-4-2-5-16(12-14)20(26)24-21(28)23-17-9-7-15(8-10-17)19(25)22-13-18-6-3-11-27-18/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3,(H,22,25)(H2,23,24,26,28)

InChI Key

KPSRUOGJNMFCMX-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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